molecular formula C12H15N5O2S B2626789 N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-12-1

N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2626789
CAS RN: 877630-12-1
M. Wt: 293.35
InChI Key: NECFCNSZKHTWPQ-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-6-yl group, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in drug development and have a variety of biological and pharmacological activities .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazolo[3,4-d]pyrimidin-6-yl group could potentially undergo a variety of reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .

Scientific Research Applications

CDK2 Inhibitors in Cancer Treatment

This compound is a derivative of pyrazolo[3,4-d]pyrimidine, which has been discovered as a novel inhibitor of CDK2 . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Cytotoxic Activities

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Enzymatic Inhibitory Activity

Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

Cell Cycle Alteration

Compound 14 displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations. It exerted a significance alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Antiviral Activity

The compound has shown to have antiviral activity. It was found that the replacement of glutamic acid part of Pemetrexed with simple primary (a–e), secondary (f–h) and aryl amines (i–j) has significantly enhanced the antiviral activity to a larger extent .

Synthesis of Polyfunctionally Substituted Heterocycles

2- (4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo [3,4-d]pyrimidin-6-yl)acetonitrile was used as the key intermediate for the synthesis of polyfunctionally substituted heterocycles (e.g., pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene) incorporating the pyrazolo [3,4-d]pyrimidin-4-one moiety .

properties

IUPAC Name

N-cyclopentyl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c18-9(14-7-3-1-2-4-7)6-20-12-15-10-8(5-13-17-10)11(19)16-12/h5,7H,1-4,6H2,(H,14,18)(H2,13,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECFCNSZKHTWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

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